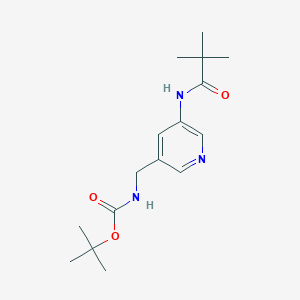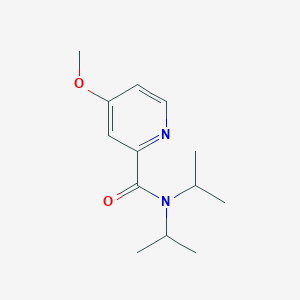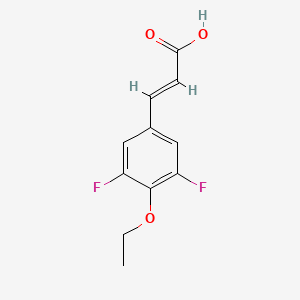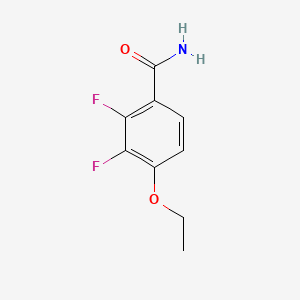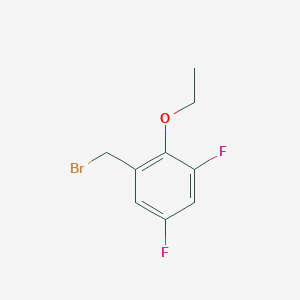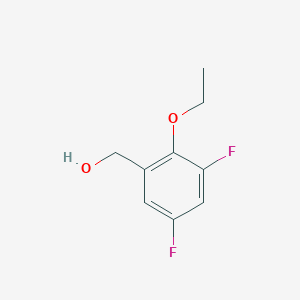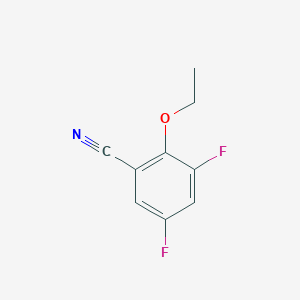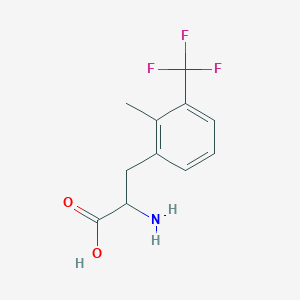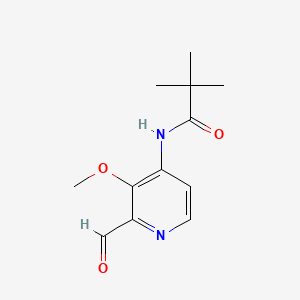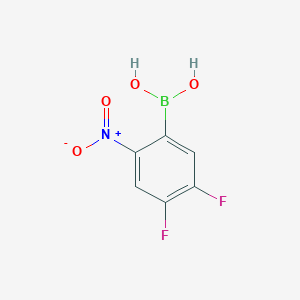
(4,5-Difluoro-2-nitrophenyl)boronic acid
Übersicht
Beschreibung
“(4,5-Difluoro-2-nitrophenyl)boronic acid” is a chemical compound with the molecular formula C6H4BF2NO4 . It has an average mass of 202.908 Da and a monoisotopic mass of 203.020142 Da .
Molecular Structure Analysis
The molecular structure of “(4,5-Difluoro-2-nitrophenyl)boronic acid” consists of a phenyl ring substituted with two fluorine atoms, a nitro group, and a boronic acid group . The exact positions of these substituents on the phenyl ring can be inferred from the name of the compound.
Chemical Reactions Analysis
Boronic acids, including “(4,5-Difluoro-2-nitrophenyl)boronic acid”, are commonly used in Suzuki-Miyaura coupling reactions . These reactions are widely applied in the synthesis of biaryl compounds, which are important structures in many pharmaceuticals and organic materials .
Physical And Chemical Properties Analysis
“(4,5-Difluoro-2-nitrophenyl)boronic acid” has a density of 1.6±0.1 g/cm3, a boiling point of 374.8±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 39.5±0.4 cm3, a polar surface area of 86 Å2, and a molar volume of 128.7±5.0 cm3 .
Wissenschaftliche Forschungsanwendungen
- This compound could potentially be used in Suzuki-Miyaura coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction used to synthesize biaryl compounds, which are common structural motifs in pharmaceuticals and organic materials .
- The method involves the reaction of an organoboron compound, such as “(4,5-Difluoro-2-nitrophenyl)boronic acid”, with an aryl or vinyl halide in the presence of a palladium catalyst .
- The outcome of this reaction is the formation of a new carbon-carbon bond, linking the two aryl groups together .
- Another potential application is the synthesis of fluorinated biaryl derivatives . This could be achieved through a Suzuki cross-coupling reaction with aryl and heteroaryl halides .
- The method would involve reacting “(4,5-Difluoro-2-nitrophenyl)boronic acid” with the appropriate halide in the presence of a palladium catalyst .
- The outcome would be a fluorinated biaryl compound, which could have various applications in medicinal chemistry due to the unique properties of fluorine .
Suzuki-Miyaura Coupling
Synthesis of Fluorinated Biaryl Derivatives
- Protodeboronation is a process where a boronic acid or boronic ester is converted into the corresponding hydrocarbon . This could potentially be used in the synthesis of various organic compounds .
- The method would involve reacting “(4,5-Difluoro-2-nitrophenyl)boronic acid” with a suitable reagent to remove the boronic acid group .
- The outcome would be the corresponding hydrocarbon, which could have various applications depending on the specific context and conditions of the experiment .
- This compound could potentially be used in ligand-free palladium-catalyzed Suzuki-Miyaura cross-couplings . This is a type of reaction used to synthesize various types of organic compounds .
- The method involves the reaction of an organoboron compound, such as “(4,5-Difluoro-2-nitrophenyl)boronic acid”, with an aryl or vinyl halide in the presence of a palladium catalyst .
- The outcome of this reaction is the formation of a new carbon-carbon bond, linking the two aryl groups together .
Protodeboronation
Ligand-free palladium-catalyzed Suzuki-Miyaura cross-couplings
Safety And Hazards
Eigenschaften
IUPAC Name |
(4,5-difluoro-2-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF2NO4/c8-4-1-3(7(11)12)6(10(13)14)2-5(4)9/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHNMXZHYNLNCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1[N+](=O)[O-])F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675030 | |
| Record name | (4,5-Difluoro-2-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-Difluoro-2-nitrophenyl)boronic acid | |
CAS RN |
1150114-59-2 | |
| Record name | B-(4,5-Difluoro-2-nitrophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4,5-Difluoro-2-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



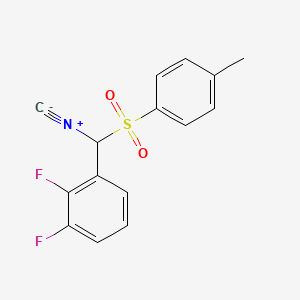

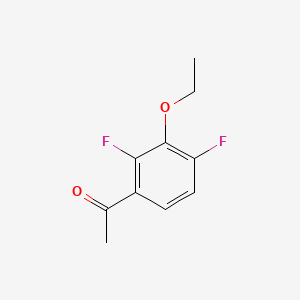
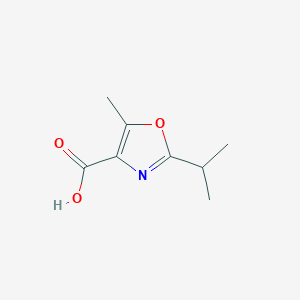
![(3S,3aS,6S)-3-((tert-Butyldimethylsilyl)oxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one](/img/structure/B1393341.png)
